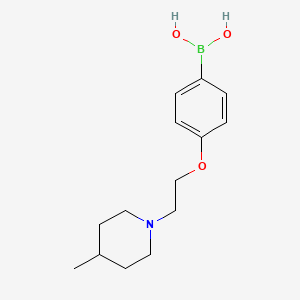

4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-12-6-8-16(9-7-12)10-11-19-14-4-2-13(3-5-14)15(17)18/h2-5,12,17-18H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHQNALJDIAWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

| Reagent/Component | Role | Typical Amounts/Equivalents | Notes |

|---|---|---|---|

| 4-(2-bromoethoxy)phenylboronic acid | Starting material | Stoichiometric | Prepared or commercially available |

| 4-Methylpiperidine | Nucleophile | 1.0–1.2 equivalents | Acts as nucleophile for substitution |

| Palladium catalyst (e.g., Pd(PPh3)4) | Catalyst | 1–10 mol% | Facilitates coupling reaction |

| Base (e.g., potassium carbonate) | Neutralizes acid, promotes reaction | 2 equivalents | Maintains reaction pH |

| Solvent (e.g., toluene, DMF) | Reaction medium | Sufficient to dissolve reagents | Choice affects reaction rate and yield |

Reaction Procedure

Setup: The starting 4-(2-bromoethoxy)phenylboronic acid and 4-methylpiperidine are dissolved in a suitable organic solvent such as toluene or dimethylformamide (DMF).

Catalyst Addition: A palladium catalyst, often Pd(PPh3)4 or Pd2(dba)3 with triphenylphosphine (PPh3), is added under an inert atmosphere (argon or nitrogen) to avoid oxidation.

Base Addition: Potassium carbonate or another mild base is introduced to neutralize the acidic by-products and facilitate the nucleophilic substitution.

Reaction Conditions: The mixture is heated, typically between 60–100 °C, for 12–24 hours to ensure complete conversion.

Workup: After cooling, the reaction mixture is filtered to remove catalyst residues and inorganic salts. The organic phase is extracted, dried over magnesium sulfate, and concentrated.

Purification: The crude product is purified by column chromatography using a solvent system such as hexanes/ethyl acetate or by recrystallization to afford pure this compound.

Alternative Synthetic Approaches

Suzuki-Miyaura Cross-Coupling Variants

Some synthetic routes involve the formation of the boronic acid moiety via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) under mild conditions. This method can be adapted to prepare boronic acid intermediates with ethoxy linkers, which are then subjected to nucleophilic substitution with 4-methylpiperidine.

- Catalysts: Pd(dba)3, Pd(PPh3)4, or Pd(OAc)2 with phosphine ligands.

- Conditions: Reactions typically proceed in solvents like DMSO or MeOH at 50–80 °C for 12–24 hours.

- Purification: Column chromatography after aqueous workup.

This method allows for the modular assembly of the boronic acid compound with high regioselectivity and yield.

Continuous Flow Synthesis

In industrial or scale-up contexts, continuous flow reactors have been employed to enhance the efficiency of the synthesis. This approach allows better control over reaction parameters such as temperature, pressure, and residence time, improving yields and reproducibility.

Research Findings and Optimization Data

Notes on Mechanism and Reactivity

- The boronic acid group in the phenyl ring is stable under the reaction conditions but can participate in side reactions if exposed to strong bases or oxidants.

- The nucleophilic substitution proceeds via displacement of the bromide by the nitrogen of 4-methylpiperidine, facilitated by the base.

- Palladium catalysis may assist in coupling steps or in situ formation of intermediates, improving overall efficiency.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution with Pd catalysis | Reaction of 4-(2-bromoethoxy)phenylboronic acid with 4-methylpiperidine under Pd catalysis and base | High yield, straightforward setup | Requires inert atmosphere, catalyst removal |

| Suzuki-Miyaura borylation + substitution | Pd-catalyzed borylation of aryl halide, followed by nucleophilic substitution | Modular, high regioselectivity | Multi-step, longer reaction times |

| Continuous flow synthesis | Flow reactor adaptation of above methods | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: It can be reduced to form boronic esters or alcohols.

Substitution: It participates in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include phenols, boronic esters, and various substituted aromatic compounds .

Scientific Research Applications

Reaction Types

This compound participates in various reactions, including:

- Suzuki-Miyaura Coupling : A key reaction for forming carbon-carbon bonds.

- Oxidation : Can be oxidized to produce phenols or quinones.

- Reduction : Capable of being reduced to form boronic esters or alcohols.

Major Products

The reactions involving this compound yield products such as:

- Phenols

- Boronic esters

- Substituted aromatic compounds

Organic Chemistry

In organic chemistry, 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid is primarily utilized for:

- Synthesis of Complex Molecules : It serves as a building block in the Suzuki-Miyaura coupling, facilitating the formation of diverse organic compounds.

Medicinal Chemistry

This compound is explored for its potential applications in drug development, particularly:

- Boron-containing Drugs : Investigated for use in neutron capture therapy, which targets cancer cells.

Enzyme Inhibition

The compound exhibits potential biological activities through enzyme inhibition:

- Proteasome Inhibition : It may inhibit proteasome activity, leading to increased levels of pro-apoptotic factors and promoting cancer cell death.

- Dipeptidyl Peptidase IV (DPP-IV) : Preliminary studies suggest possible inhibitory effects on DPP-IV, relevant for diabetes management.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure. Key points include:

- Substituents : The 4-methylpiperidine moiety enhances solubility and bioavailability.

- Comparative Analysis : Table 1 summarizes biological activities of related boronic acid derivatives.

| Compound Name | Biological Activity |

|---|---|

| This compound | Potential proteasome and DPP-IV inhibition |

| Phenylboronic acid | General enzyme inhibition |

| 4-Methoxyphenylboronic acid | Anticancer properties |

Mechanism of Action

The mechanism of action of 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic Acid and Analogues

Functional and Reactivity Insights

Boronic Acid Reactivity

Heterocyclic Amine Effects

Linker Length and Flexibility

- Ethoxy vs. Propoxy Linkers : A propoxy linker (as in ) increases molecular flexibility and may improve binding to sterically hindered targets, albeit at the cost of higher molecular weight .

Pharmacological and Physicochemical Properties

- Solubility : Piperazine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to increased polarity .

Biological Activity

4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 317.60 g/mol. Its structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. In particular, research indicates that such compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.

- Mechanism of Action : Boronic acids can inhibit proteasome activity and tyrosine kinases, which are crucial in cancer cell signaling pathways. The ability of this compound to interact with these targets may contribute to its antiproliferative effects against various cancer cell lines.

-

Case Studies :

- A study tested a series of boronic acid derivatives against prostate cancer cell lines (LAPC-4 and PC-3). The results demonstrated that compounds with specific substitutions on the aromatic ring exhibited significant antiproliferative activity, suggesting that this compound could be similarly effective .

- Another investigation focused on the compound's ability to inhibit fibroblast activation protein (FAP), which plays a role in tumor progression. The findings indicated that the compound could effectively reduce FAP activity, highlighting its therapeutic potential in cancer treatment .

Enzyme Inhibition

Boronic acids are known for their role as enzyme inhibitors. The unique properties of this compound allow it to interact with various enzymes:

- Proteasome Inhibition : Compounds with boronic acid moieties have shown promise in inhibiting proteasome activity, which is essential for regulating protein turnover in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

- Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV inhibitors are crucial in managing diabetes and obesity. Preliminary data suggests that this compound may exhibit similar inhibitory effects on DPP-IV, warranting further investigation .

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is highly dependent on their structural features. For this compound:

- Substituents : The presence of the 4-methylpiperidine moiety enhances solubility and bioavailability, while the ethoxy group contributes to favorable interactions with target proteins.

- Comparative Analysis : Table 1 summarizes the biological activities of related boronic acid derivatives:

Q & A

Q. What are the standard synthetic routes for 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid, and what analytical methods confirm its purity?

The synthesis typically involves multi-step organic reactions, including:

Q. Characterization methods :

- NMR spectroscopy : H and C NMR to confirm substituent positions and boronic acid integrity.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .

- HPLC : Purity assessment (>95% by area normalization) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent boronic acid dehydration .

- Stability :

- pH sensitivity : Degrades in strongly acidic/basic conditions; use neutral buffers for biological assays.

- Light/heat : Protect from prolonged UV exposure and temperatures >40°C .

Q. How is the compound screened for preliminary biological activity in drug discovery?

- In vitro enzyme assays : Test inhibition of serine hydrolases or proteases via fluorescence/quenching methods (IC determination) .

- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and membrane permeability using boronic acid-specific probes .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Q. How should researchers address contradictions in reported biological activity data?

Q. What strategies improve target selectivity in enzyme inhibition studies?

Q. How do solvent polarity and proticity affect reactivity in cross-coupling reactions?

| Solvent | Reaction Efficiency | Byproduct Formation |

|---|---|---|

| Toluene/EtOH | High (90% yield) | Low (<5%) |

| DMSO | Moderate (60%) | High (20%) |

| THF | Low (40%) | Moderate (10%) |

| Polar aprotic solvents (DMSO) may destabilize intermediates, increasing side reactions . |

Q. What analytical approaches identify degradation products under accelerated stability testing?

- LC-MS/MS : Detect dehydration products (e.g., boroxine formation) .

- FT-IR : Monitor loss of B–OH stretching bands (~3200 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.